7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds with structures similar to 7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of these compounds involves methods such as the Biginelli protocol, showcasing their potential in creating new treatments for microbial infections and conditions requiring antioxidant support (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
Anti-Inflammatory and Analgesic Properties
Research into novel benzodifuranyl derivatives, including structural analogs of the compound , has shown promising anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), with some showing high inhibitory activity and selectivity towards COX-2, alongside significant analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Supramolecular Chemistry Applications
Compounds from this family have also been investigated for their roles in supramolecular chemistry. For instance, novel pyrimidine derivatives have been synthesized and explored as suitable ligands for co-crystallization with diaza crowns, demonstrating their utility in forming complex 2D and 3D supramolecular architectures through extensive hydrogen bonding. These findings open up new avenues in the design of molecular assemblies for various technological applications (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, A. А. Yavolovskii, 2004).
Tuberculostatic Activity
The structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, related to the compound of interest, have shown promising results as antituberculous agents. Their synthesis and subsequent evaluation for tuberculostatic activity highlight the potential of these compounds in developing new treatments for tuberculosis, underscoring the importance of structural modification in enhancing biological activity (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, V. Charushin, 2019).
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-15-21(25(32)28-17-10-5-6-11-18(17)33-2)22(16-9-7-12-19(34-3)23(16)35-4)31-26(27-15)29-24(30-31)20-13-8-14-36-20/h5-14,22H,1-4H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQASEIXYHFYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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